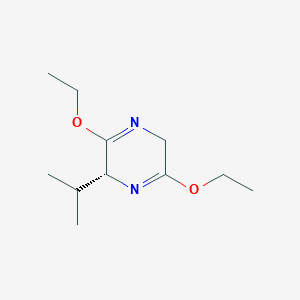

(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine

Overview

Description

what is '(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine'? this compound is an organic compound and a type of pyrazine, which is a heterocyclic aromatic organic compound. It is used in the production of pharmaceuticals, agrochemicals, and flavors and fragrances. the use of 'this compound' this compound is a chemical compound that is used in the production of various flavors and fragrances. It is used as a flavor enhancer in food products such as soups, sauces, and beverages, as well as in perfumes and cosmetics. It is also used in some pharmaceuticals. the chemistry of 'this compound' this compound is a molecule composed of two nitrogen atoms, two oxygen atoms, two hydrogen atoms, and three carbon atoms. The two nitrogen atoms form a pyrazine ring, which is a six-membered aromatic ring system composed of two nitrogen atoms and four carbon atoms. The two oxygen atoms are connected to the two carbon atoms at the ends of the pyrazine ring, and the two hydrogen atoms are connected to the two nitrogen atoms. The three carbon atoms are connected to each other and form an isopropyl group, which is a three-carbon chain with two methyl groups attached. The chemical properties of this compound are mainly determined by the pyrazine ring. Pyrazine is a heterocyclic aromatic compound, meaning it contains both carbon and nitrogen atoms in its ring system. This allows it to form strong π-bonds, which give it high stability and make it resistant to oxidation and other reactions. Pyrazine also has a high boiling point, meaning it is relatively non-volatile. It has a pungent odor and is soluble in most organic solvents. In terms of reactivity, this compound is relatively unreactive. It does not undergo oxidation or reduction reactions, and is not reactive to strong acids or bases. It can, however, undergo nucleophilic aromatic substitution reactions, which involve the replacement of a hydrogen atom on the ring with a nucleophile. The isopropyl group attached to the pyrazine ring may also be subject to substitution reactions. the biochemical/physical effects of 'this compound' this compound is a synthetic organic compound used in the production of flavorings and fragrances. It is an isomer of the compound 2,5-dihydro-3,6-diethoxy-2-methylpyrazine. The physical effects of this compound are largely unknown, as it has not been extensively studied. However, some studies have suggested that it may have a range of biological activities, including anti-microbial, anti-fungal, and anti-inflammatory properties. It has also been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. The biochemical effects of this compound are largely unknown, as it has not been extensively studied. However, some studies have suggested that it may inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. It has also been found to have antioxidant and anti-inflammatory properties. the benefits of 'this compound' this compound is a type of organic compound that can be used in a variety of applications. It is an important intermediate in the synthesis of pharmaceuticals, fragrances, and other compounds. This compound has a wide range of beneficial properties, including: • It has a low boiling point and is relatively non-flammable, making it ideal for use in chemical synthesis. • It has a strong odor and is used as a flavoring agent in food products. • It can be used as a solvent in organic synthesis. • It is used as a catalyst in the synthesis of other compounds. • It is a versatile compound that can be used in a variety of applications. • It is non-toxic and has low environmental impact. • It is a relatively inexpensive compound that is easy to obtain. the related research of 'this compound' Research related to this compound includes studies on its synthesis, structure, and properties. Synthesis studies have explored the use of various methods to synthesize the compound, such as condensation reactions and alkylation reactions. Studies on its structure have elucidated its molecular geometry and the relative positions of its atoms. Research on its properties has looked at its solubility, volatility, and reactivity. Additionally, research has been conducted on its applications, such as its use as a flavor and fragrance additive and its potential use as an insect repellent.

Scientific Research Applications

Synthesis of Silicon- and Germanium-Containing α-Amino Acids and Peptides : It serves as a starting material for the synthesis of silicon- and germanium-containing α-amino acids and peptides, contributing to studies on C/Si/Ge bioisosterism (Tacke et al., 2000).

Isotopically Labelled α-Amino Acids : The synthesis of site-specific isotopically labelled (L- and D-) α-amino acids uses (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine (Raap et al., 1995).

Enzymatic Resolution Leading to Polyfunctionalized Amino Acids and Dipeptides : Its enzymatic resolution leads to the production of polyfunctionalized amino acids and dipeptides (Cremonesi et al., 2009).

Diastereoselective Aldol-Type Reaction for Asymmetric Synthesis : This compound is involved in a diastereoselective aldol-type reaction, useful for the asymmetric synthesis of α-substituted serines (Sano et al., 1995).

Microwave-Assisted Synthesis of Bis-lactim Ethers : It facilitates microwave-assisted synthesis of bis-lactim ethers in high yields on a multigram scale (Carlsson et al., 2006).

Pyrolysis Producing 3-Benzyl-2,5-Diethoxypyrazine : The pyrolysis of this compound yields 3-benzyl-2,5-diethoxypyrazine, a chemical of interest (Blake et al., 1972).

Diastereoselective Alkylation in Asymmetric Synthesis : Its diastereoselective alkylation leads to asymmetric synthesis of α-alkylated serines (Sano et al., 1998).

Antitumor Activity : A racemic derivative, ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate, has shown antitumor activity in vivo experiments (Temple & Rener, 1989).

Stereocontrolled Synthesis of Azatyrosines : The synthesis of (R)- and (S)-azatyrosine from this compound has good yields and high electroenzymatic activity (Croce et al., 2003).

Future Directions

Properties

IUPAC Name |

(2R)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAZLOIRFUQOPL-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(C(=NC1)OCC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=N[C@@H](C(=NC1)OCC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416071 | |

| Record name | (2R)-3,6-Diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110117-71-0 | |

| Record name | (2R)-3,6-Diethoxy-2,5-dihydro-2-(1-methylethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110117-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,6-Diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

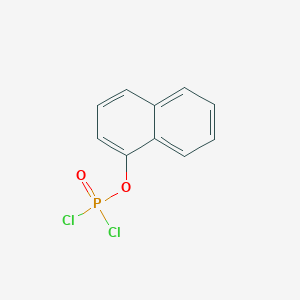

![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)